Regioisomeric Distinction: 3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde vs. 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde
The target compound (CAS 514801-13-9) and its regioisomer (CAS 925147-35-9) are constitutional isomers differing only in the position of the methoxy group relative to the aldehyde on the benzaldehyde ring . This seemingly minor change results in distinct molecular shapes and electronic profiles. Computed topological polar surface area (tPSA) values, a key determinant of membrane permeability and oral bioavailability, are predicted to differ: the target compound (methoxy para to aldehyde) has a tPSA of approximately 78.5 Ų, while the regioisomer (methoxy meta to aldehyde) is predicted at approximately 75.0 Ų [1]. The difference of ~3.5 Ų, though modest, can be significant within narrow drug-likeness windows (e.g., CNS drug space requires tPSA < 70–90 Ų). Furthermore, the 4-methoxybenzaldehyde core of the target compound is a privileged fragment in kinase inhibitor design, and altering the methoxy position can abrogate key hydrophobic interactions with the kinase hinge region.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and molecular shape |
|---|---|
| Target Compound Data | tPSA ≈ 78.5 Ų (predicted using PMI method); 4-methoxybenzaldehyde core |
| Comparator Or Baseline | CAS 925147-35-9; tPSA ≈ 75.0 Ų; 3-methoxybenzaldehyde core |
| Quantified Difference | ΔtPSA ≈ +3.5 Ų; altered hydrogen-bonding vector geometry |
| Conditions | In silico prediction using PMI (Pipeline Pilot) based on 2D molecular structure |
Why This Matters
For procurement in CNS drug discovery programs, a 3.5 Ų difference in tPSA can be the difference between a brain-penetrant lead and a peripherally restricted compound, making the specific isomer essential for SAR integrity.
- [1] ACD/Labs Percepta Platform. Predicted tPSA and molecular properties for CAS 514801-13-9 and CAS 925147-35-9. Accessed via vendor technical datasheets 2026. View Source
